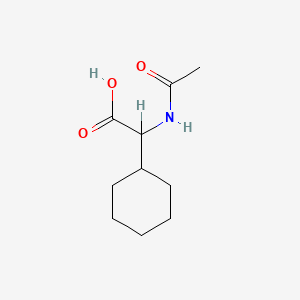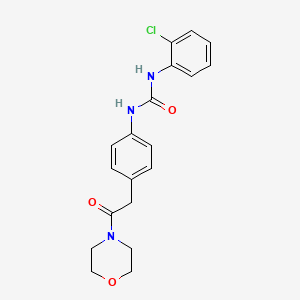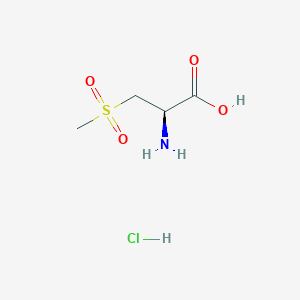![molecular formula C14H23N3O2 B2982139 6-Tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 2197454-18-3](/img/structure/B2982139.png)
6-Tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Kinetics and Metabolism
A study focusing on Ethyl Tert-Butyl Ether (ETBE) , a compound structurally related to the target chemical, evaluated its uptake, disposition, and proposed metabolites in humans during exposure scenarios. The research found that ETBE and its metabolites, tert-butyl alcohol (TBA) and acetone, have distinct kinetic profiles, suggesting specific pathways for metabolism and elimination in the human body. This kind of study is crucial for understanding how similar compounds are processed and could imply potential applications or safety considerations for the target compound in medical or industrial settings (Nihlen, Löf, & Johanson, 1998).
Toxicokinetics of Fuel Oxygenates
Research on the toxicokinetics of ethers used as fuel oxygenates, including methyl-tert.butyl ether (MTBE) and ETBE, provides insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. Such studies highlight the rapid uptake and clearance of these compounds in humans and rats, offering a basis for understanding the behavior of structurally related chemicals in biological systems and their potential environmental and health impacts (Dekant, Bernauer, Rosner, & Amberg, 2001).
Exposure Assessment
Investigations into the exposure of humans to butylated hydroxytoluene (BHT) and its metabolites provide a framework for assessing environmental and occupational exposure to chemical compounds. By analyzing BHT metabolites in urine samples, researchers can gauge the internal burden of BHT in populations, offering a methodology that could be adapted for monitoring exposure to the target compound in similar contexts (Schmidtkunz et al., 2020).
Clinical Applications
A study on timolol, a morpholine-containing compound like the target chemical, explored its physiological disposition and metabolism in man and laboratory animals. Understanding the metabolic pathways and excretion profiles of such drugs helps in designing safer and more effective therapeutic agents, potentially guiding research on the pharmacological applications of "6-Tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one" (Tocco et al., 1975).
Mechanism of Action
Safety and Hazards
Based on the available data, “6-Tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one” may have some safety concerns. It has been associated with hazard statements such as H315, H319, and H335, which indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
6-tert-butyl-2-(2-morpholin-4-ylethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-14(2,3)12-4-5-13(18)17(15-12)7-6-16-8-10-19-11-9-16/h4-5H,6-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZGQTHTEQKBMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2982058.png)
![Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B2982060.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2982063.png)
![N-cyclopentyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2982064.png)
![(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide](/img/structure/B2982065.png)


![3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B2982069.png)
![2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one](/img/structure/B2982071.png)
![N-(4-fluorobenzyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2982072.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2982073.png)
![2-(Benzylthio)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2982074.png)
![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2982076.png)
